molecular formula C10H12O3 B045037 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane CAS No. 4204-78-8

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane

Cat. No. B045037
CAS RN: 4204-78-8
M. Wt: 180.2 g/mol
InChI Key: DABFNGAUUSLBNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives has been explored through various methods. One notable approach involves the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, leading to the formation of new C-O bonds and the unexpected cleavage of C-S bonds. This process is characterized by its mild conditions, high efficiency, and excellent functional group tolerance. The proposed reaction mechanism is supported by experimental results and control experiments (Shen et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane and its derivatives has been characterized using various spectroscopic techniques. For example, NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been extensively used to confirm the structural integrity and the successful formation of the targeted compounds. These studies help in understanding the electronic and spatial configuration, which is crucial for predicting reactivity and properties (Kakanejadifard et al., 2013).

Chemical Reactions and Properties

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives undergo various chemical reactions, including polymerization and cycloaddition. The polymerization reactions, often initiated by catalysts like AlEt3/H2O, result in the formation of higher molecular weight polymers with specific isotactic and atactic configurations. These reactions and the resulting polymers' properties are crucial for their application in material science and engineering (Feast & Matuszczak, 1989).

Physical Properties Analysis

The physical properties of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are critical for determining their suitability in various applications, including as intermediates in organic synthesis and material science. For instance, thermal stability is a key parameter for materials intended for high-temperature applications (Kaya & Yildirim, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radical species, define the versatility of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane derivatives in synthetic chemistry. Their ability to undergo ring-opening reactions, form polymers, and participate in cycloaddition reactions makes them valuable tools for creating a wide range of complex molecules (Singh, 2013).

Scientific Research Applications

Electrochromic Enhancement in Polymer Films

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane (EDOT-MO) has been used in the synthesis of electrochromic polymer films. These films exhibit significant electrochromic properties, such as high contrast ratios and fast response times, due to the introduction of hydroxymethyl or ethylene oxide groups. This application is significant in developing advanced materials with adjustable optical properties (Zhang et al., 2014).

Stability in Dental Monomers

In dental applications, compounds containing oxirane groups like 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane have been studied for their stability in aqueous systems. This research is crucial in evaluating the suitability of these compounds as matrix resins for dental composites, particularly concerning their reactivity and stability in the oral environment (Eick et al., 2006).

Organic Synthesis and Catalysis

This compound plays a role in organic synthesis, particularly in copper-catalyzed tandem reactions. Such reactions involve the ring-opening process followed by intramolecular C-O cross-coupling cyclization, showcasing the versatility of oxirane compounds in synthetic chemistry (Liu & Bao, 2010).

Allosteric Modifiers of Hemoglobin

Research has explored the use of derivatives of 2-{[4-(Hyydroxymethyl)phenoxy]methyl}oxirane as allosteric effectors of hemoglobin. This application is significant in medical research for conditions requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).

properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFNGAUUSLBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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